![molecular formula C15H15FN2O3S B5869333 N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide](/img/structure/B5869333.png)
N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide
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Overview
Description
N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide, commonly known as FMPG, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in the regulation of glucose metabolism. The inhibition of DPP-IV by FMPG has been shown to have potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders.
Mechanism of Action
FMPG acts as a competitive inhibitor of N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide, which is an enzyme that cleaves incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide, FMPG increases the levels of these hormones, which in turn stimulates insulin secretion and reduces glucagon secretion. This results in improved glucose homeostasis and reduced hyperglycemia.
Biochemical and Physiological Effects
FMPG has been shown to have several biochemical and physiological effects, including increased insulin secretion, reduced glucagon secretion, improved glucose tolerance, and reduced HbA1c levels. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of FMPG is its potency as a N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide inhibitor, which makes it a useful tool for studying the role of N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide in glucose metabolism and other physiological processes. However, its high potency also means that it must be used at low concentrations to avoid non-specific effects. Additionally, FMPG is a relatively new compound, and its long-term safety and efficacy have not yet been fully established.
Future Directions
There are several potential future directions for research on FMPG. One area of interest is the development of more selective N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide inhibitors that target specific isoforms of the enzyme. Another area of interest is the investigation of FMPG's effects on other physiological processes, such as inflammation and oxidative stress. Finally, there is a need for further clinical trials to establish the safety and efficacy of FMPG as a therapeutic agent for type 2 diabetes and other metabolic disorders.
Conclusion
In conclusion, FMPG is a potent inhibitor of N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide that has shown promise as a therapeutic agent for type 2 diabetes and other metabolic disorders. Its mechanism of action involves the inhibition of N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide, which increases the levels of incretin hormones and improves glucose homeostasis. While FMPG has several advantages as a research tool, its long-term safety and efficacy have not yet been fully established, and further research is needed to explore its potential therapeutic applications and future directions.
Synthesis Methods
The synthesis of FMPG involves several steps, including the reaction of 4-fluorobenzenesulfonyl chloride with N-methyl-N-phenylglycinamide, followed by the addition of triethylamine and the subsequent purification of the product. The final product is obtained as a white crystalline powder with a high degree of purity.
Scientific Research Applications
FMPG has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. It has been shown to improve glucose tolerance and insulin sensitivity in animal models, and clinical trials have demonstrated its efficacy in reducing HbA1c levels in patients with type 2 diabetes.
properties
IUPAC Name |
2-(N-(4-fluorophenyl)sulfonylanilino)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c1-17-15(19)11-18(13-5-3-2-4-6-13)22(20,21)14-9-7-12(16)8-10-14/h2-10H,11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOFHHWADFQFLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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